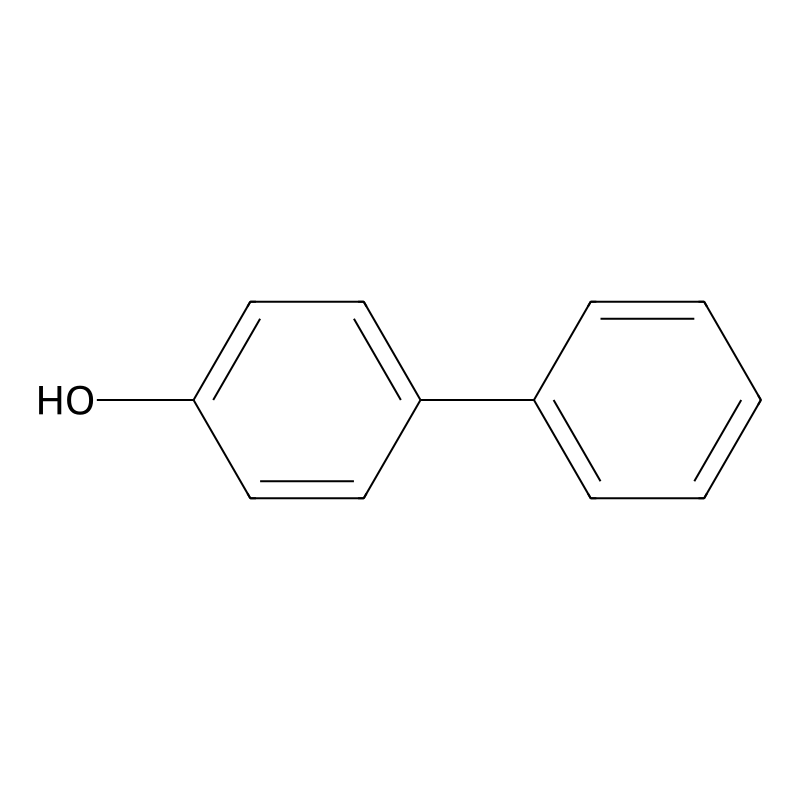4-Phenylphenol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
SLIGHTLY SOL IN PETROLEUM ETHER; VERY SOL IN ALCOHOL, ETHER, CHLOROFORM & PYRIMIDINE
SOL IN ALCOHOL, ALSO IN ALKALIES & MOST ORGANIC SOLVENTS; INSOLUBLE IN WATER
Soluble in oxygenated solvents.
Water solubility = 56.2 mg/l
Synonyms
Canonical SMILES
Antioxidant Properties
-Phenylphenol exhibits antioxidant activity, meaning it can scavenge free radicals, which are unstable molecules that can damage cells and contribute to various health conditions. This property has been investigated in various contexts:
4-Phenylphenol, also known as biphenyl-4-ol or 4-hydroxybiphenyl, is an organic compound characterized by a biphenyl structure with a hydroxyl group at the para position. It appears as a white, scaly solid and has a melting point of approximately 159-166 °C and a boiling point of 323 °C. This compound is slightly soluble in water but readily dissolves in organic solvents such as alcohols and ketones .
Currently, there is no widely reported research on the specific mechanism of action of 4-Phenylphenol in biological systems.
- Skin and Eye Irritation: 4-Phenylphenol can cause skin and eye irritation upon contact [].
- Aquatic Toxicity: It is considered toxic to aquatic life, with potential long-term effects [].
- Proper handling procedures, including wearing personal protective equipment, are essential when working with 4-Phenylphenol.
- Enzymatic Polymerization: This compound can undergo enzymatic polymerization, leading to the formation of polymers that are useful in various applications .
- Suzuki Coupling Reaction: A prominent method for synthesizing 4-phenylphenol involves the Suzuki coupling of phenylboronic acid with 4-iodophenol in the presence of palladium on carbon and potassium carbonate .
- Acid-Base Reactions: As a phenolic compound, it can act as a weak acid, participating in acid-base reactions with bases to form salts.
4-Phenylphenol exhibits significant biological activities, including:
- Hormonal Activity: It acts as an estrogen receptor alpha agonist and an antagonist for the androgen receptor, indicating potential endocrine-disrupting properties .
- Toxicological Profile: The compound has been classified as a questionable carcinogen based on experimental data, showing tumorigenic potential under specific conditions .
The synthesis of 4-phenylphenol can be achieved through several methods:
- Suzuki Coupling: Combining phenylboronic acid with 4-iodophenol using palladium catalysis.
- Distillation from Phenol By-products: This method involves separating by-products from phenol production via sulfonation and subsequent distillation to isolate 4-phenylphenol .
- Biphenyl Sulfonation: In this method, biphenyl is sulfonated and then treated with sodium hydroxide to yield 4-phenylphenol after acidification .
4-Phenylphenol finds utility in various industries:
- Intermediate for Resins: It is used in the production of varnish resins and nonionic emulsifiers, particularly in plant protection and dyeing sectors .
- Analytical Reagent: The compound serves as an analytical reagent in various chemical analyses .
- Corrosion-resistant Coatings: It is included in formulations for corrosion-resistant paints and coatings .
Research indicates that 4-phenylphenol interacts with various biological systems. Its role as an endocrine disruptor raises concerns regarding its effects on hormonal pathways. Studies have shown that it can influence gene expression related to hormonal activity, which may have implications for reproductive health and development .
Several compounds share structural similarities with 4-phenylphenol. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Biphenyl | Dihydroxybiphenyl | Lacks hydroxyl group; primarily used as a solvent. |
| 2-Phenylphenol | Hydroxybiphenyl | Hydroxyl group at the ortho position; different biological activity profile. |
| 2,6-Diphenylphenol | Hydroxybiphenyl | Two phenolic groups; used in polymer applications. |
| 4-Hydroxybenzophenone | Benzophenone | Contains a carbonyl group; used in UV filters. |
Uniqueness of 4-Phenylphenol: The unique placement of the hydroxyl group at the para position gives 4-phenylphenol distinct chemical reactivity and biological properties compared to its analogs, influencing its applications especially in resin production and potential endocrine activity.
Physical Description
Color/Form
NEEDLES OR PLATES FROM DILUTE ALCOHOL
White flakes
XLogP3
Boiling Point
305-308 °C
Flash Point
Density
LogP
Log Kow = 3.20
Melting Point
164-165 °C
UNII
GHS Hazard Statements
H315 (98.31%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (12.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (95.76%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Mechanism of Action
Pictograms


Irritant;Environmental Hazard
Other CAS
92-69-3
Wikipedia
Biological Half Life
Methods of Manufacturing
Biphenyl (sulphonation/alkali fusion; coproduced with o-phenylphenol)
Chlorobenzene (arylation/base-catalysed hydrolysis; coproduced with o-phenylphenol)
The alkaline fusion of arenesulfonic acid salts to yield phenols is used for the commercial manufacture of a variety of phenolic compounds including...4-hydroxybiphenyl...
4-Hydroxybiphenyl is formed alongside 2-hydroxybiphenyl as a byproduct in the alkaline pressure hydrolysis of chlorobenzene to phenol in 5-6% yield. The mixture consists of 2/3 ortho and 1/3 para isomer which can be separated by fractional distillation. 4-Hydroxybiphenyl can also be produced by sulfonation of biphenyl and alkaline fusion of the para-biphenylsulfonic acid.
General Manufacturing Information
[1,1'-Biphenyl]-4-ol: ACTIVE
Analytic Laboratory Methods
THE MINIMUM QUANTITY MEASURED BY HIGH-PRESSURE LIQ CHROMATOGRAPHY WAS 0.02 NMOL FOR 4-HYDROXYBIPHENYL; 0.75 NMOL BY GAS LIQ CHROMATOGRAPHY FOR HYDROXYLATED BIPHENYLS.
RATS TREATED WITH BIPHENYL EXCRETED 4-HYDROXYBIPHENYL IN THEIR URINE, & DANSYL DERIVATIVE WAS POSITIVELY IDENTIFIED BY THIN-LAYER CHROMATOGRAPHY FOLLOWED BY FLUORESCENCE & MASS SPECTROMETRY.
THE PHENOLIC METABOLITES OF BIPHENYL, INCL 4-HYDROXYBIPHENYL, IN URINE OF GUINEA PIGS & RABBITS WERE QUALITATIVELY & QUANTITATIVELY ANALYZED BY COMBINED GAS CHROMATOGRAPHY/MASS SPECTROMETRY & GAS CHROMATOGRAPHY RESPECTIVELY.








